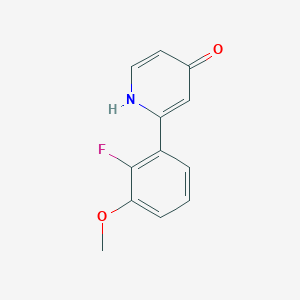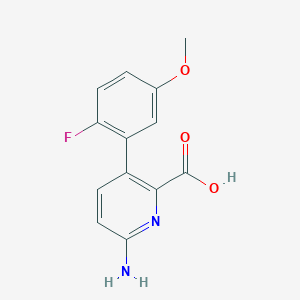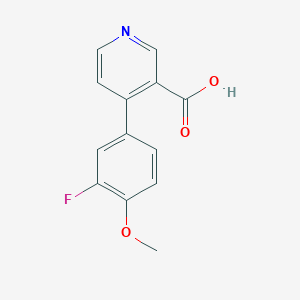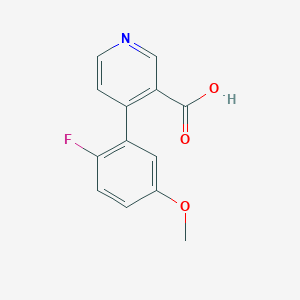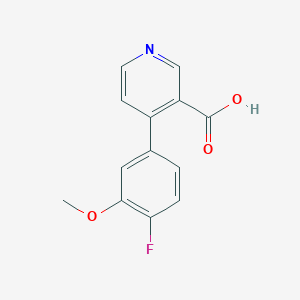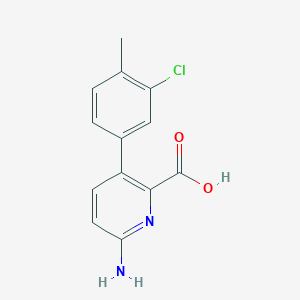
6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) is a synthetic organic compound that belongs to the class of compounds known as picolinic acids. It is a white, crystalline solid with a molecular weight of 255.60 g/mol and a melting point of 108-111 °C. The compound has a variety of uses in the scientific research and industrial fields, including as a reagent in synthesis, as a catalyst, and as a ligand in coordination chemistry.
Scientific Research Applications
6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. In addition, the compound has been used in the development of new drugs, in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins.
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as those involved in the metabolism of amino acids. It is also believed that the compound can bind to certain proteins, such as those involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) are not well understood. However, it is known that the compound can act as an inhibitor of certain enzymes, such as those involved in the metabolism of amino acids, and can also bind to certain proteins, such as those involved in the regulation of gene expression. In addition, the compound has been shown to have anti-inflammatory and anti-fungal properties.
Advantages and Limitations for Lab Experiments
The main advantage of 6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) is that it is a relatively inexpensive synthetic compound that is widely available. The compound is also relatively stable and easy to store. However, the compound is also toxic and should be handled with caution. In addition, the compound has a low solubility in water, which can limit its use in some laboratory experiments.
Future Directions
The potential future directions for 6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, the compound may be used in the development of new drugs, in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins. Finally, the compound may be used in the development of new catalysts and ligands for coordination chemistry.
Synthesis Methods
6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) can be synthesized by the reaction of 2-methyl-3-chlorophenol and ethylenediamine in aqueous solution. The reaction is carried out in a two-step process. First, the 2-methyl-3-chlorophenol is reacted with ethylene diamine in the presence of an acid catalyst to form an intermediate product, which is then hydrolyzed to form the final product. The reaction is usually carried out at temperatures of between 50-100 °C and is complete after 1-2 hours.
properties
IUPAC Name |
6-amino-3-(3-chloro-2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-8(3-2-4-10(7)14)9-5-6-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLTYLZHRJAOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

